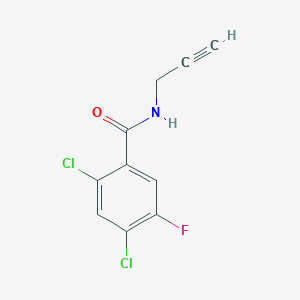![molecular formula C24H20ClN3O3S B7465984 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide, also known as MPSS, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties.
作用机制
The exact mechanism of action of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme and the activation of peroxisome proliferator-activated receptor gamma (PPARγ) receptor. This compound has also been shown to inhibit the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of glucose, insulin, and triglycerides in diabetic rats. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at low concentrations. However, one of the limitations of using this compound is its relatively low solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for the use of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in scientific research. One of the potential applications of this compound is in the development of novel anti-inflammatory and antidiabetic drugs. This compound may also be used as a tool to investigate the role of COX-2 and PPARγ in various biological processes. In addition, the use of this compound in cancer research may lead to the development of novel anticancer drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. Its high potency and selectivity make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成方法
The synthesis of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-4-quinolinecarboxaldehyde in the presence of sodium methoxide followed by the reaction with methyl phenyl sulfone and ammonium chloride. The final product is obtained by recrystallization from ethanol.
科学研究应用
4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been extensively used in scientific research as a tool to investigate various biological and pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antidiabetic activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
属性
IUPAC Name |
4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-16-14-22(19-10-6-7-11-21(19)26-16)27-24(29)17-12-13-20(25)23(15-17)32(30,31)28(2)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOWGBUXMNHXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

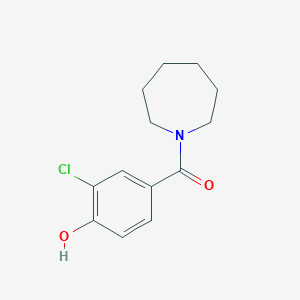
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
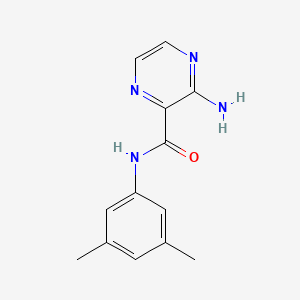
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
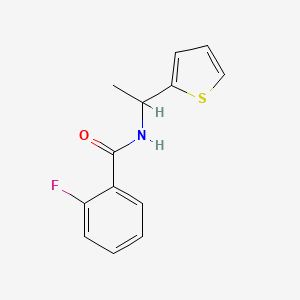
![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
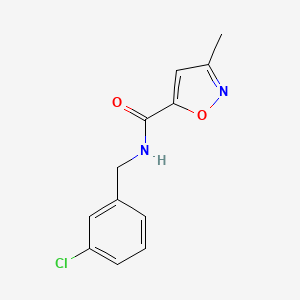
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
